molecular formula C7H5ClN2O B12100986 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one

6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No.: B12100986
M. Wt: 168.58 g/mol
InChI Key: NFEZZUBRAOVGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization and chlorination steps . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,4-C]pyridines, which can exhibit different chemical and biological properties. These derivatives are valuable in further research and development .

Scientific Research Applications

6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-C]pyridines and their derivatives, such as:

Uniqueness

6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H5ClN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11)

InChI Key

NFEZZUBRAOVGOX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2C(=O)N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.